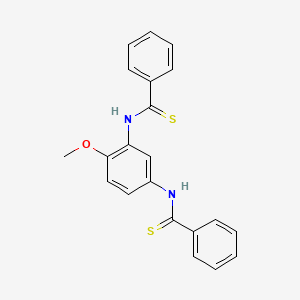
N,N'-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide: is an organic compound characterized by its unique structure, which includes a 4-methoxy-1,3-phenylene core linked to two benzenecarbothioamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
化学反应分析
Types of Reactions: N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role as a precursor in the synthesis of pharmacologically active molecules.
Industry: Industrially, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methoxy and carbothioamide groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
- 4-Methoxy-1,3-phenylenediamine
- N,N’-(1,3-Phenylene)dibenzenecarbothioamide
- 4-Methoxy-o-phenylenediamine
Comparison: Compared to similar compounds, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is unique due to its specific substitution pattern and the presence of both methoxy and carbothioamide groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications.
属性
CAS 编号 |
105612-80-4 |
|---|---|
分子式 |
C21H18N2OS2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-[3-(benzenecarbonothioylamino)-4-methoxyphenyl]benzenecarbothioamide |
InChI |
InChI=1S/C21H18N2OS2/c1-24-19-13-12-17(22-20(25)15-8-4-2-5-9-15)14-18(19)23-21(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,25)(H,23,26) |
InChI 键 |
NOKWRRLDIDPZEA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=S)C2=CC=CC=C2)NC(=S)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


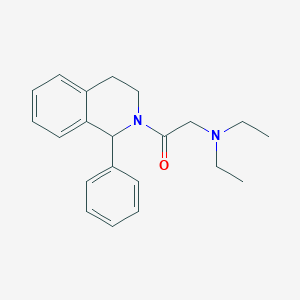
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
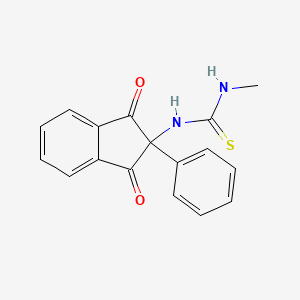
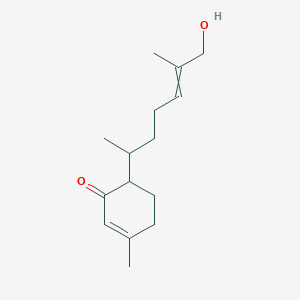


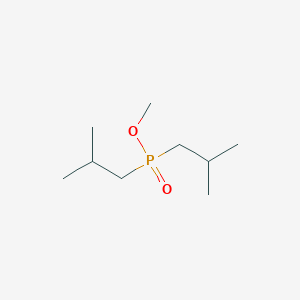
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
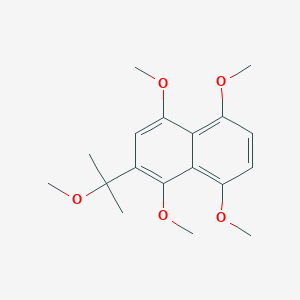
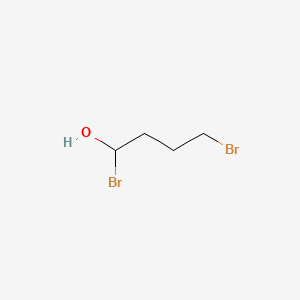
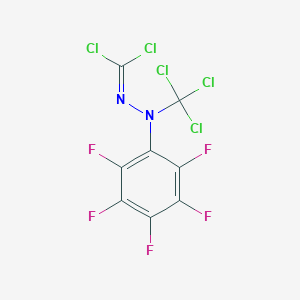

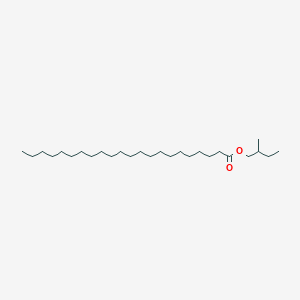
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
